2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering the sulfanyl group or other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for developing new bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide include other pyrimidine derivatives with sulfanyl and acetamide groups. These compounds may share some chemical properties but differ in their biological activity or specific applications. For example:
- 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-cyclopropylacetamide
- 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity or biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-10-6-4-3-5-9(10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLCLMFYMIJTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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